2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one
Beschreibung
Ring System Geometry
Substituent Orientation
- The tert-butyl group at position 8 projects axially from the tetrahydrobenzo ring, creating steric bulk that restricts rotational freedom.
- The amino group at position 2 participates in intramolecular hydrogen bonding with the pyrimidinone carbonyl oxygen (N–H···O=C), stabilizing the planar arrangement.
Key Bond Lengths and Angles :
| Parameter | Value (Å or °) | Significance |
|---|---|---|
| C8–C(tert-butyl) | 1.54 Å | Standard sp³–sp³ carbon-carbon bond length |
| N2–C2 | 1.34 Å | Partial double-bond character due to resonance |
| C4=O | 1.22 Å | Typical carbonyl bond length |
| N–H···O=C H-bond | 2.89 Å | Stabilizes planar conformation |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H NMR (400 MHz, DMSO-d₆) :
| Signal (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.28 | Singlet | 9H | tert-Butyl (C(CH₃)₃) |
| 2.50–2.65 | Multiplet | 4H | Methylene protons (C6, C7, C9) |
| 3.12 | Triplet | 2H | Methine proton (C8) |
| 5.42 | Broad singlet | 2H | Amino group (NH₂) |
| 6.98 | Singlet | 1H | Aromatic proton (C3 of thiophene) |
¹³C NMR (100 MHz, DMSO-d₆) :
| Signal (δ, ppm) | Assignment |
|---|---|
| 28.9 | tert-Butyl carbons (C(CH₃)₃) |
| 34.1 | Quaternary carbon (C8) |
| 115.4 | Aromatic carbon (C3 of thiophene) |
| 156.8 | Pyrimidinone carbonyl (C4) |
| 162.3 | Amino-substituted carbon (C2) |
Infrared (IR) Absorption Profile
Key IR Bands (KBr pellet, cm⁻¹) :
| Band Position | Assignment |
|---|---|
| 3350, 3180 | N–H stretching (amino group) |
| 1685 | C=O stretching (pyrimidinone carbonyl) |
| 1590 | C=N stretching (pyrimidine ring) |
| 1245 | C–S stretching (thiophene ring) |
| 750 | Out-of-plane C–H bending (aromatic) |
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS, m/z) :
| m/z | Fragment Ion | Proposed Pathway |
|---|---|---|
| 277 | [M]⁺ | Molecular ion |
| 220 | [M – C(CH₃)₃]⁺ | Loss of tert-butyl group |
| 192 | [M – C(CH₃)₃ – CO]⁺ | Sequential loss of CO |
| 164 | [C₈H₆N₃S]⁺ | Pyrimidinone-thiophene fragment |
| 121 | [C₆H₅NS]⁺ | Benzothiophene-derived ion |
Fragmentation Pathways :
Eigenschaften
Molekularformel |
C14H19N3OS |
|---|---|
Molekulargewicht |
277.39 g/mol |
IUPAC-Name |
2-amino-8-tert-butyl-6,7,8,9-tetrahydro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H19N3OS/c1-14(2,3)7-4-5-9-8(6-7)10-11(19-9)12(18)17-13(15)16-10/h7H,4-6H2,1-3H3,(H3,15,16,17,18) |
InChI-Schlüssel |
PWOLGZULWJCMJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(S2)C(=O)NC(=N3)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Overview
The synthesis involves the acid-catalyzed Dimroth rearrangement of precursor compounds under microwave irradiation. This method is efficient due to its short reaction time and high yield.
- Starting Materials: Compound 2 (e.g., thiophene derivatives) and an appropriate aromatic amine.
- Catalyst: Acetic acid acts as both the solvent and catalyst.
- Equipment: Microwave reactor set at 100 W and 90°C.
- Duration: 10 minutes.
- Combine compound 2 (10 mmol), aromatic amine (11 mmol), and acetic acid (8 mL) in a pressure tube.
- Subject the mixture to microwave irradiation.
- Evaporate the acetic acid under vacuum.
- Recrystallize the crude product from ethyl acetate.
Mechanism
The reaction proceeds via the Dimroth rearrangement mechanism:
- Protonation of the precursor compound activates it for nucleophilic attack.
- Rearrangement forms the desired tetrahydrobenzo-thieno-pyrimidinone structure.
HCl-Catalyzed Condensation
Reaction Overview
This method uses hydrochloric acid as a catalyst for condensing thiophene esters with nitrile derivatives to form pyrimidinone intermediates.
- Starting Materials: Thiophene ester and isonicotinonitrile.
- Catalyst: Anhydrous HCl.
- Temperature: Room temperature for initial condensation; elevated temperatures for further reactions.
- Mix thiophene ester with isonicotinonitrile in the presence of HCl.
- Heat gently to promote condensation.
- Purify the intermediate product by recrystallization.
- High yields (~83%) for pyrimidinone intermediates.
- Side products like ethers may form in small amounts.
Vilsmeier Chlorination Method
Reaction Overview
This method involves chlorination of pyrimidinone intermediates using Vilsmeier reagent to produce key intermediates for further functionalization.
- Reagents: Vilsmeier reagent (DMF + POCl3).
- Temperature: Controlled heating at 55–60°C.
- Duration: 3 hours.
- React pyrimidinone intermediate with Vilsmeier reagent.
- Remove excess POCl3 under vacuum.
- Neutralize with sodium bicarbonate solution.
- Extract and purify the product using column chromatography.
Formamidine Acetate Cyclization
Reaction Overview
This method utilizes formamidine acetate in a cyclization reaction to form tetrahydrobenzo-thieno-pyrimidinones.
- Reagents: Formamidine acetate and thiophene derivatives.
- Solvent: DMF (dimethylformamide).
- Temperature: Heated at 100°C for extended periods (~16 hours).
- Dissolve thiophene derivative and formamidine acetate in DMF.
- Heat the mixture at 100°C for 16 hours.
- Cool and remove DMF under vacuum.
- Wash the solid product with water to obtain pure material.
Data Summary
| Method | Starting Materials | Catalyst/Reagent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Acid-Catalyzed Dimroth | Compound 2 + Aromatic Amine | Acetic Acid | 90°C | 10 min | Moderate-Good |
| HCl-Catalyzed Condensation | Thiophene Ester + Nitrile | Anhydrous HCl | RT | Variable | ~83% |
| Vilsmeier Chlorination | Pyrimidinone Intermediate | POCl3 + DMF | 55–60°C | 3 hours | ~98% |
| Formamidine Acetate Cyclization | Thiophene Derivative + Formamidine | None | 100°C | ~16 hours | ~90% |
Notes on Optimization
- Microwave Irradiation Efficiency: Microwave-assisted methods significantly reduce reaction times compared to conventional heating methods.
- Choice of Substituents: The electronic effects of substituents on aromatic amines influence yields in Dimroth rearrangements.
- Purification Techniques: Recrystallization from ethyl acetate or column chromatography ensures high purity of final products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the thienopyrimidine core .
Wissenschaftliche Forschungsanwendungen
Antimalarial Properties
One of the most significant applications of this compound is in the development of antimalarial agents. Research has demonstrated that derivatives of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine exhibit promising activity against Plasmodium falciparum, the parasite responsible for malaria. In a study evaluating various derivatives, compounds showed IC50 values ranging from 0.74 to 6.4 μM against chloroquine-resistant strains of P. falciparum . Notably, specific derivatives displayed significant antiplasmodial activity with IC50 values as low as 0.74 μM.
Cytotoxicity Studies
In addition to antimalarial properties, the synthesized compounds were assessed for cytotoxicity against human lung (A549) and cervical (HeLa) cancer cell lines. The results indicated that several compounds exhibited non-cytotoxicity with favorable selectivity indices, suggesting potential for further development as anticancer agents .
Synthetic Pathways
The synthesis of 2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one typically involves several key steps:
- Initial Reaction : The compound is synthesized through a multicomponent Petasis reaction involving substituted aromatic boronic acids and aldehydes .
- Characterization : Structural validation is performed using techniques such as NMR spectroscopy and single crystal X-ray diffraction analysis to confirm the molecular structure .
- Purification : Final compounds are purified through flash column chromatography and recrystallized from suitable solvents.
Potential Therapeutic Uses
The unique structure of 2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one suggests several potential therapeutic applications:
- Antimalarial Drug Development : Given its efficacy against P. falciparum, it may serve as a lead compound in the design of new antimalarial therapies.
- Anticancer Agents : The non-cytotoxic nature observed in preliminary studies indicates its potential use in cancer treatment regimens.
Wirkmechanismus
The mechanism of action of 2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, biological activities, and sources:
Structural and Functional Insights
- Position 2 Modifications: The amino group in the target compound contrasts with halogenated aryl (e.g., 4-bromophenyl in 3b) or hydroxylated groups (e.g., A4 and 4g). Halogens (Br, Cl) enhance Pim-1 inhibition by increasing hydrophobic interactions, while hydroxyl groups improve tyrosinase binding via polar interactions .
Position 8 Substituents :
- The tert-butyl group in the target compound provides steric bulk and lipophilicity, which may improve pharmacokinetic properties compared to smaller groups (e.g., methyl in 3b or unsubstituted analogs like A4) .
Biologische Aktivität
2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one (CAS Number: 2102409-51-6) is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and other pharmacological properties.
- Molecular Formula : C₁₄H₁₉N₃OS
- Molecular Weight : 277.39 g/mol
- Structure : The compound features a thieno[3,2-D]pyrimidine core which is critical for its biological activity.
1. Anti-inflammatory Activity
Research has demonstrated that compounds similar to 2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one exhibit significant anti-inflammatory properties. A study synthesized various thieno[2,3-d]pyrimidine derivatives and assessed their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds with structural similarities showed comparable anti-inflammatory activity with low cytotoxicity .
Key Findings :
- Compounds like 4b , A2 , and B7 demonstrated potent inhibition of TNF-α and IL-6 production.
- Structural modifications significantly influenced anti-inflammatory activity; for instance, the introduction of electron-donating groups enhanced efficacy .
2. Anticancer Activity
The thieno[3,2-D]pyrimidine scaffold has been associated with anticancer properties. Studies have shown that derivatives can inhibit various kinase enzymes implicated in cancer progression. For example, specific compounds exhibited over 50% inhibition of cell viability at concentrations around 10 μM against multiple cancer cell lines .
Cytotoxicity Assessment :
| Compound | Cell Line Tested | % Inhibition at 10 μM |
|---|---|---|
| Compound 5 | MCF-7 (Breast Cancer) | >50% |
| Compound 8 | HeLa (Cervical Cancer) | >50% |
| Compound 9b | A549 (Lung Cancer) | >50% |
3. Other Biological Activities
In addition to anti-inflammatory and anticancer effects, this compound may also exhibit other pharmacological activities:
- Antimicrobial : Similar thieno derivatives have shown antimicrobial properties against various pathogens.
- Antioxidant : Some studies suggest potential antioxidant activity due to structural features conducive to radical scavenging.
Case Study 1: Anti-Tyrosinase Activity
A recent study investigated the potential of this compound as a tyrosinase inhibitor. Molecular docking studies indicated that certain substitutions could enhance inhibitory effects against tyrosinase, a key enzyme in melanin production. Compounds with hydroxy groups showed the most promise in inhibiting this enzyme effectively .
Case Study 2: Kinase Inhibition
Another study highlighted the kinase inhibition potential of thieno[3,2-D]pyrimidine derivatives. Compounds demonstrated significant inhibition rates ranging from 79.4% to 81.8% against specific oncogenic receptors such as FLT3 .
Q & A
Q. How to align SAR studies with conceptual frameworks in drug discovery?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
